
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C9H16OS2. This compound is characterized by the presence of a cyclohexanone ring substituted with a methyl group and two methylsulfanyl groups. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a base to introduce the methylsulfanyl groups. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in nucleophilic or electrophilic reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfanyl)cyclohexan-1-one: Similar structure but lacks the additional methylsulfanyl group.
2-(Methylsulfanyl)cyclohexan-1-one: Similar structure with the methylsulfanyl group at a different position.
Cyclohexenone: A simpler structure with a double bond and no methylsulfanyl groups.
Uniqueness
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one is unique due to the presence of two methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
77412-93-2 |
|---|---|
Formule moléculaire |
C9H16OS2 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
3-methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16OS2/c1-7-5-4-6-8(10)9(7,11-2)12-3/h7H,4-6H2,1-3H3 |
Clé InChI |
RTUFXHANQDMVOV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=O)C1(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


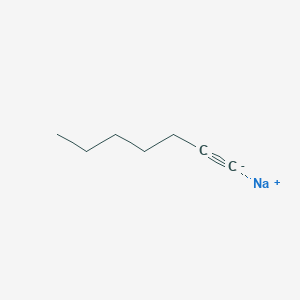
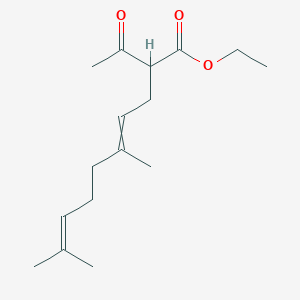
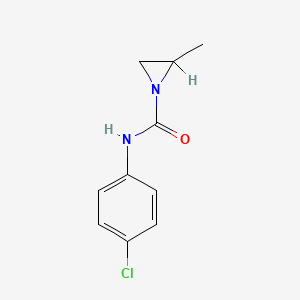
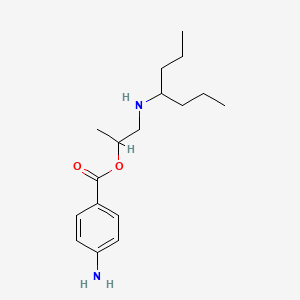


![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
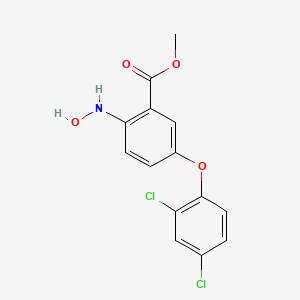
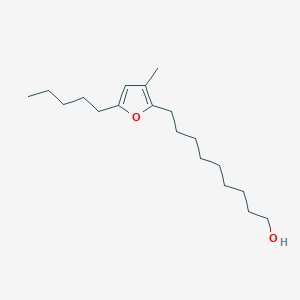
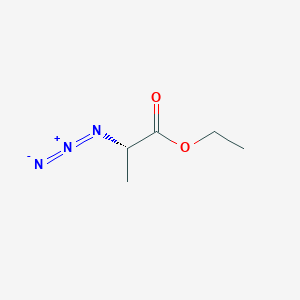
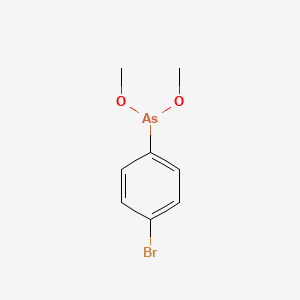
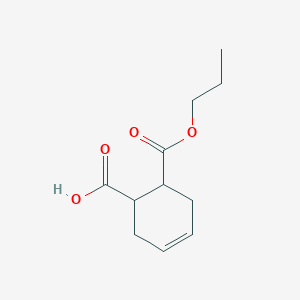
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

